5-bromo-N-[2-(furan-2-yl)-2-hydroxypropyl]furan-2-carboxamide
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Overview
Description
5-bromo-N-[2-(furan-2-yl)-2-hydroxypropyl]furan-2-carboxamide is an organic compound belonging to the class of furan derivatives These compounds are characterized by a furan ring, which is a five-membered aromatic ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[2-(furan-2-yl)-2-hydroxypropyl]furan-2-carboxamide typically involves the following steps:
Bromination: The furan ring is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions in carbon tetrachloride (CCl4).
Hydroxylation: The brominated intermediate is then subjected to hydroxylation using a suitable hydroxylating agent.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction with an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[2-(furan-2-yl)-2-hydroxypropyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a de-brominated product.
Substitution: Formation of azide or other substituted derivatives.
Scientific Research Applications
5-bromo-N-[2-(furan-2-yl)-2-hydroxypropyl]furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of novel antibacterial and antifungal agents due to its ability to interact with microbial enzymes.
Materials Science: The compound can be used in the synthesis of advanced materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in studying enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-bromo-N-[2-(furan-2-yl)-2-hydroxypropyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to the disruption of essential biological pathways in microorganisms, making it an effective antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide
- 5-Formylfuran-2-boronic acid
- 2-bromo-5-nitrofuran
Uniqueness
5-bromo-N-[2-(furan-2-yl)-2-hydroxypropyl]furan-2-carboxamide is unique due to its specific combination of bromine, hydroxyl, and carboxamide groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
5-bromo-N-[2-(furan-2-yl)-2-hydroxypropyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO4/c1-12(16,9-3-2-6-17-9)7-14-11(15)8-4-5-10(13)18-8/h2-6,16H,7H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIYUANNRHTMHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=C(O1)Br)(C2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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